molecular formula C13H19NO2P+ B14632362 [(Cyclohexylamino)(phenyl)methyl](hydroxy)oxophosphanium CAS No. 57266-50-9

[(Cyclohexylamino)(phenyl)methyl](hydroxy)oxophosphanium

Katalognummer: B14632362
CAS-Nummer: 57266-50-9
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: ORVJTQVORKOPJU-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Cyclohexylamino)(phenyl)methyloxophosphanium is a complex organic compound characterized by the presence of cyclohexyl, phenyl, and phosphonium groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylamino)(phenyl)methyloxophosphanium typically involves the reaction of cyclohexylamine with a phenylmethylphosphonium precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then subjected to hydrolysis to introduce the hydroxy group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of (Cyclohexylamino)(phenyl)methyloxophosphanium may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of automated systems ensures consistent quality and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the pure product.

Analyse Chemischer Reaktionen

Types of Reactions

(Cyclohexylamino)(phenyl)methyloxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(Cyclohexylamino)(phenyl)methyloxophosphanium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of (Cyclohexylamino)(phenyl)methyloxophosphanium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexylamine: A simpler amine with a cyclohexyl group.

    Phenylmethylphosphonium: A phosphonium compound with a phenylmethyl group.

    Hydroxyphosphonium: A phosphonium compound with a hydroxy group.

Uniqueness

(Cyclohexylamino)(phenyl)methyloxophosphanium is unique due to its combination of cyclohexyl, phenyl, and phosphonium groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

57266-50-9

Molekularformel

C13H19NO2P+

Molekulargewicht

252.27 g/mol

IUPAC-Name

[(cyclohexylamino)-phenylmethyl]-hydroxy-oxophosphanium

InChI

InChI=1S/C13H18NO2P/c15-17(16)13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2/p+1

InChI-Schlüssel

ORVJTQVORKOPJU-UHFFFAOYSA-O

Kanonische SMILES

C1CCC(CC1)NC(C2=CC=CC=C2)[P+](=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.